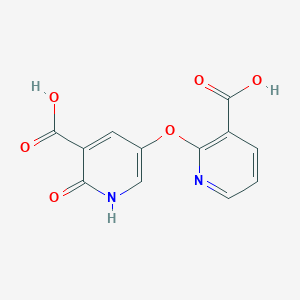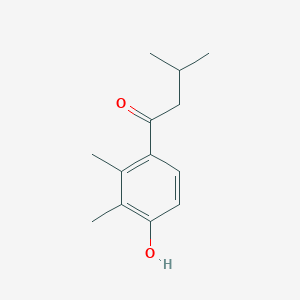![molecular formula C16H12O5 B13340231 Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13340231.png)
Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate typically involves a multi-step process. One common method starts with the reaction of salicylaldehyde derivatives with α,β-unsaturated carbonyl compounds. This is followed by a regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate. The final step involves oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the chromene ring.
Scientific Research Applications
Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2H-chromene-3-carboxylate: A simpler chromene derivative with similar chemical properties.
8-methoxy-4-methyl-2H-benzo[g]chromen-2-one: Another chromene compound with different substituents on the ring.
Uniqueness
Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H12O5 |
|---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
methyl 8-methoxy-2-oxobenzo[g]chromene-3-carboxylate |
InChI |
InChI=1S/C16H12O5/c1-19-12-4-3-9-5-11-7-13(15(17)20-2)16(18)21-14(11)8-10(9)6-12/h3-8H,1-2H3 |
InChI Key |
HQOZCEKRHLCILI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC3=C(C=C2C=C1)C=C(C(=O)O3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


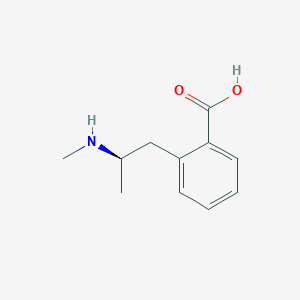


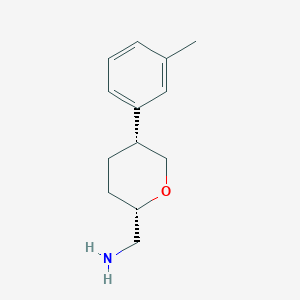
![4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13340171.png)
![3-Bromo-5-(difluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13340175.png)
![2-(Fluoromethyl)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13340181.png)
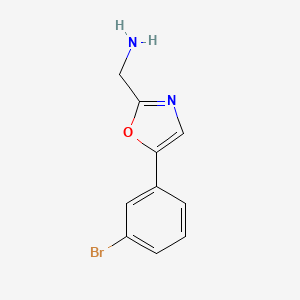
![(S)-6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one](/img/structure/B13340186.png)
![tert-Butyl (R)-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13340193.png)
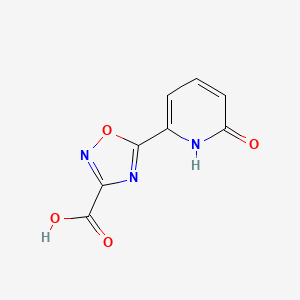
![2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13340199.png)
